Propargyl-PEG2-CH2CO2-NHS ester is classified as a PEG derivative and falls under the category of chemical linkers used in bioconjugation processes. It is commercially available from various suppliers, including AxisPharm and MedChemExpress, which offer high-purity variants for research purposes . The compound is characterized by its molecular formula C_{17}H_{25}N_{O}_{9} and a molecular weight of approximately 387.4 g/mol .
The synthesis of Propargyl-PEG2-CH2CO2-NHS ester typically involves several key steps:
The molecular structure of Propargyl-PEG2-CH2CO2-NHS ester features:
The compound has a CAS number 1161883-51-7, which is used for identification in chemical databases .
Propargyl-PEG2-CH2CO2-NHS ester is primarily involved in two types of chemical reactions:
These reactions are crucial for developing targeted therapeutics and enhancing drug delivery systems.
The mechanism of action for Propargyl-PEG2-CH2CO2-NHS ester revolves around its ability to facilitate bioconjugation through two main pathways:
Propargyl-PEG2-CH2CO2-NHS ester exhibits several notable physical and chemical properties:
These properties make Propargyl-PEG2-CH2CO2-NHS ester a versatile tool in chemical biology.
Propargyl-PEG2-CH2CO2-NHS ester has a wide range of applications in scientific research:
The synthesis of Propargyl-PEG2-CH2CO2-NHS ester (CAS 2512228-06-5) initiates with the controlled etherification of ethylene oxide to construct the diethylene glycol (PEG2) backbone. This process involves propargyl bromide reacting with tetraethylene glycol under alkaline conditions (e.g., sodium hydride/dimethylformamide), selectively yielding Propargyl-PEG2-OH. Subsequent carboxymethylation introduces the acetic acid moiety via Michael addition with tert-butyl acrylate, followed by trifluoroacetic acid deprotection to generate Propargyl-PEG2-CH2COOH. The terminal carboxylic acid is then activated using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., dicyclohexylcarbodiimide or diisopropylcarbodiimide) in anhydrous dichloromethane. This step furnishes the final NHS ester with typical yields of 65–75% after silica gel purification [1] [6].
Critical purification involves reversed-phase chromatography (C18 column) with acetonitrile/water gradients to eliminate diisopropylurea byproducts and unreacted intermediates. Nuclear magnetic resonance (NMR) confirms structural integrity: Characteristic alkyne proton signals appear at δ 2.5 ppm (triplet, -C≡CH), while NHS ester methylene protons resonate at δ 2.8 ppm (succinimidyl -CH2-) [1] [4]. The modularity of this pathway permits substitution of propargyl bromide with other functional initiators (e.g., azidoalkyl halides) to generate click chemistry reagents with orthogonal reactivity [6].
Table 1: Molecular Characteristics of Propargyl-PEG2-CH2CO2-NHS Ester
| Property | Value | Analytical Method |
|---|---|---|
| CAS Number | 2512228-06-5 | Registry database |
| Molecular Formula | C₁₂H₁₅NO₆ | High-resolution MS |
| Molecular Weight | 269.25 g/mol | ESI-MS |
| Alkyne Functionality | Terminal (-C≡CH) | ¹³C NMR |
| NHS Ester Reactivity | Primary amines (pH 7.5-9.0) | UV assay (260 nm decay) |
| SMILES String | O=C(CCOCCOCC#C)ON1C(CCC1=O)=O | Canonical representation |
NHS ester hydrolysis constitutes the primary decomposition pathway for Propargyl-PEG2-CH2CO2-NHS ester in aqueous environments. Kinetic studies reveal a hydrolysis half-life of 25–30 minutes at pH 7.4 (25°C), necessitating strict control of reaction conditions during bioconjugation. Hydrolysis accelerates under alkaline conditions (pH > 8.5), while acidic buffers (pH < 7.0) prolong stability but impede amine reactivity. To balance stability and efficiency, optimal conjugation occurs in mildly alkaline buffers (e.g., 0.1 M sodium bicarbonate, pH 8.3) at 4°C for 30 minutes [4] [7].
The hydrophilic PEG2 spacer significantly enhances reagent solubility (250 mg/mL in dimethyl sulfoxide), allowing direct dissolution in polar aprotic solvents before rapid addition to aqueous reaction mixtures. This minimizes NHS ester exposure to water before target engagement. Lyophilization with cryoprotectants (e.g., sucrose) maintains stability during storage, with <5% hydrolysis after 6 months at -80°C [1] [4]. For large-scale applications, in-situ NHS ester activation using sulfonated NHS analogs (e.g., sulfo-NHS) coupled with water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride improves yields in aqueous media by reducing aggregation [7].
Table 2: Hydrolysis Kinetics of NHS Ester Under Varying Conditions
| Condition | Temperature | Half-Life | Conjugation Efficiency* |
|---|---|---|---|
| pH 7.0 (PBS) | 25°C | 55 min | 42% |
| pH 8.3 (0.1 M NaHCO₃) | 4°C | 120 min | 92% |
| pH 8.3 (0.1 M NaHCO₃) | 25°C | 18 min | 78% |
| pH 9.0 (Borax) | 25°C | 8 min | 65% |
*Efficiency measured as percentage of amine-labeled protein conjugated within 30 minutes.
Spacer length engineering exploits modular ethylene oxide units to fine-tune the distance between the alkyne and NHS ester functionalities. Propargyl-PEG2-CH2CO2-NHS ester (8.5 Å spacer) provides minimal steric interference for small-molecule conjugates, while elongated variants (e.g., Propargyl-PEG4-NHS ester, 16.7 Å) improve accessibility for bulky protein targets. Spacer length is controlled during nucleophilic ring-opening polymerization by varying ethylene oxide equivalents, followed by end-capping with propargyl groups [2] [5]. Branching introduces multivalency through symmetrical or asymmetrical PEG architectures. Heterobifunctional crosslinkers like Mal-PEG2-NHS (maleimide-PEG2-NHS ester) combine thiol-reactive maleimides with amine-reactive NHS esters, while tris-NHS esters (e.g., Tris(Amino-PEG4-amide)-amine) enable dendritic conjugations for signal amplification [6] [10].
Bombesin antagonist studies demonstrate that increasing PEG spacer length from PEG2 to PEG12 progressively reduces liver uptake by 40% while maintaining receptor affinity, highlighting the role of hydrophilicity in biodistribution. Similarly, antibody-nanocarrier conjugates show a 3.7-fold enhancement in dendritic cell targeting when spacer length increases from PEG2 (0.65 kDa) to PEG24 (5 kDa), attributed to improved epitope accessibility [3] [7] [9]. For branched systems, trifunctional cores (e.g., tris(2-aminoethyl)amine) allow coupling of PEG chains with defined lengths, creating structures like [Propargyl]₂-PEG4-NHS for bivalent probes. Solid-phase synthesis using Fmoc-PEGn-OH building blocks (n=2–24) enables precise control over arm length and terminal functionalization [5] [10].
Table 3: Branching Agents for Multifunctional Conjugates
| Branching Agent | Molecular Weight | Reactive Groups | Applications |
|---|---|---|---|
| Tris(Amino-PEG4-amide)-amine | 630.73 g/mol | 3 × Primary amine | Dendritic PROTAC synthesis |
| Bis-PEG2-NHS ester | 400.34 g/mol | 2 × NHS ester | Homobifunctional crosslinking |
| Mal-PEG2-NHS ester | 340.31 g/mol | Maleimide + NHS ester | Antibody-drug conjugates |
| N-(Azido-PEG4)-N-bis(PEG4-NHS ester) | 981.02 g/mol | Azide + 2 × NHS ester | Multimodal imaging probes |
The Propargyl-PEG2-CH2CO2-NHS ester exemplifies rational linker design, where synthetic modularity, hydrolytic optimization, and spacer engineering converge to enable precision bioconjugation across chemical biology applications.
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0